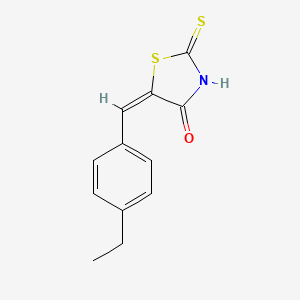

(5E)-5-(4-ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

Significance of c-Myc Dysregulation in Neoplastic Progression

Dysregulation of c-Myc is a pivotal event in the development and progression of many types of cancer. springermedizin.de This oncoprotein is found to be overexpressed in a wide range of human malignancies, contributing significantly to the cancerous phenotype. nih.gov The mechanisms of c-Myc dysregulation in cancer are varied and include gene amplification, chromosomal translocations, and mutations in upstream signaling pathways that lead to increased c-Myc protein levels and activity. springermedizin.de

Once overexpressed, c-Myc drives neoplastic progression by promoting uncontrolled cell proliferation and inhibiting terminal differentiation. springermedizin.de It achieves this by regulating the expression of a multitude of target genes involved in cell cycle progression and metabolism. nih.gov Furthermore, c-Myc can contribute to genomic instability and angiogenesis, two other key hallmarks of cancer. nih.gov The reliance of many tumors on sustained c-Myc activity for their growth and survival is a phenomenon known as "c-Myc addiction," which provides a strong rationale for the development of therapies that target this oncoprotein. springermedizin.de

Rationale for Pharmacological Targeting of c-Myc in Cancer Therapy

The central role of c-Myc in driving and maintaining the malignant state of numerous cancers makes it an attractive target for pharmacological intervention. tandfonline.comovid.comannualreviews.org The concept of "oncogene addiction," where cancer cells are highly dependent on the activity of a single oncogene like c-Myc, suggests that its inhibition could lead to a therapeutic response. springermedizin.de Preclinical studies have demonstrated that inactivating c-Myc can result in tumor regression, highlighting its potential as a therapeutic target. springermedizin.de

However, directly targeting a transcription factor like c-Myc with small molecules has been a significant challenge due to its lack of a defined enzymatic active site and its largely unstructured nature. annualreviews.org Despite these hurdles, various strategies are being pursued to inhibit c-Myc function. These approaches include interfering with c-Myc transcription, translation, protein stability, and its interaction with essential binding partners. tandfonline.com

Overview of 10058-F4 as a Small Molecule Inhibitor of c-Myc Function

10058-F4 is a small molecule inhibitor that has been identified as a disruptor of the c-Myc-Max protein-protein interaction. selleckchem.commedchemexpress.com The formation of a heterodimer between c-Myc and its obligate partner, Max, is essential for c-Myc's ability to bind to DNA and transactivate its target genes. nih.gov By binding to c-Myc, 10058-F4 prevents this crucial interaction, thereby inhibiting the transcriptional activity of c-Myc. nih.govresearchgate.net

This inhibition of c-Myc-Max dimerization leads to a cascade of downstream effects within cancer cells. Research has shown that 10058-F4 can induce cell cycle arrest, promote apoptosis (programmed cell death), and in some cases, induce cellular differentiation. selleckchem.comresearchgate.net These effects have been observed in a variety of cancer cell lines, underscoring the potential of 10058-F4 as a tool for studying c-Myc biology and as a lead compound for the development of novel anti-cancer therapies. nih.govnih.gov

Physical and Chemical Properties of 10058-F4

| Property | Value |

| Chemical Name | 5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone |

| Molecular Formula | C12H11NOS2 |

| Molecular Weight | 249.35 g/mol |

| CAS Number | 403811-55-2 |

| Appearance | Solid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO |

Detailed Research Findings on 10058-F4

The small molecule inhibitor 10058-F4 has been the subject of numerous preclinical studies across a range of cancer types, demonstrating its potential as an anti-neoplastic agent through the inhibition of the c-Myc-Max interaction.

In studies on acute myeloid leukemia (AML), 10058-F4 has been shown to induce cell-cycle arrest at the G0/G1 phase. selleckchem.comresearchgate.net This is accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27, and the downregulation of pro-survival proteins like Bcl-2, while upregulating pro-apoptotic proteins such as Bax. selleckchem.comresearchgate.net Furthermore, treatment with 10058-F4 has been observed to induce myeloid differentiation in AML cells. selleckchem.comresearchgate.net

In the context of chronic myeloid leukemia (CML), 10058-F4 has been found to decrease the viability and metabolic activity of K562 cells. nih.govwaocp.org Mechanistically, it suppresses the expression of c-Myc and its associated genes, leading to an upregulation of p21 and p27, which in turn causes G1 cell cycle arrest. nih.govwaocp.org The compound also induces apoptosis by increasing the levels of Bax and Bad. nih.govwaocp.org

Research in ovarian cancer has demonstrated that 10058-F4 can significantly inhibit the proliferation of SKOV3 and Hey ovarian cancer cells in a dose-dependent manner. nih.gov This inhibition is achieved through the induction of both apoptosis and cell cycle arrest at the G1 phase. nih.gov

Furthermore, in hepatocellular carcinoma cells, 10058-F4 has been shown to inhibit proliferation and downregulate the expression of human telomerase reverse transcriptase (hTERT), a key enzyme in cellular immortalization. medchemexpress.com The compound also enhanced the sensitivity of these cells to conventional chemotherapeutic agents. medchemexpress.com Studies in neuroblastoma have also shown that 10058-F4 can interfere with the MYCN/Max interaction, leading to apoptosis and reduced anchorage-independent growth. researchgate.net

In Vitro Efficacy of 10058-F4 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Observed Effects |

| HL-60 | Acute Myeloid Leukemia | Not specified | G0/G1 arrest, apoptosis, myeloid differentiation |

| U937 | Acute Myeloid Leukemia | Not specified | G0/G1 arrest, apoptosis, myeloid differentiation |

| NB4 | Acute Promyelocytic Leukemia | Not specified | G0/G1 arrest, apoptosis, myeloid differentiation |

| K562 | Chronic Myeloid Leukemia | Not specified | Decreased viability, G1 arrest, apoptosis |

| SKOV3 | Ovarian Cancer | Not specified | Inhibition of proliferation, apoptosis, G1 arrest |

| Hey | Ovarian Cancer | Not specified | Inhibition of proliferation, apoptosis, G1 arrest |

| REH | Acute Lymphoblastic Leukemia | 400 μM | Reduced metabolic activity |

| Nalm-6 | Acute Lymphoblastic Leukemia | 430 μM | Reduced metabolic activity |

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS2/c1-2-8-3-5-9(6-4-8)7-10-11(14)13-12(15)16-10/h3-7H,2H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXDHPADAXBMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017239 | |

| Record name | 5-(4-Ethylbenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403811-55-2 | |

| Record name | 5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403811-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Ethylbenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

**molecular Mechanisms of 10058 F4 Cellular Action**

Direct Inhibition of c-Myc-Max Dimerization

At its core, 10058-F4 functions as a direct inhibitor of the c-Myc-Max heterodimer. Structurally, 10058-F4 is characterized by its simplicity, composed of an ethylbenzylidine ring and a thioxothiazolidin-4-one, or rhodanine, ring.

10058-F4 specifically targets the c-Myc oncoprotein, preventing or disrupting its association with its obligate heterodimeric partner, Max. mims.comuni.luciteab.comflybase.orgfishersci.ca Research indicates that 10058-F4 binds directly and specifically to monomeric c-Myc, thereby interfering with the formation of the c-Myc-Max complex. This direct interference consequently abrogates the ability of the c-Myc-Max complex to bind to its specific DNA recognition sequences. citeab.com

The disruption of c-Myc-Max dimerization by 10058-F4 leads to a significant abrogation of c-Myc's transcriptional activity. This means that the expression of numerous c-Myc target genes, which are often involved in promoting cell proliferation and survival, is inhibited. uni.luciteab.comflybase.orgfishersci.ca For instance, 10058-F4 has been shown to inhibit the transactivation and downregulate the expression of human telomerase reverse transcriptase (hTERT), an enzyme crucial for maintaining telomere length and often overexpressed in cancer cells. flybase.org It also efficiently inhibits the induction of PGC-1β mRNA and protein levels, confirming its impact on c-Myc-dependent transcriptional events. citeab.com

The functional consequence of this transcriptional abrogation is evident in its cellular effects, including cell-cycle arrest and the induction of apoptosis. 10058-F4 has been observed to arrest acute myeloid leukemia (AML) cells in the G0/G1 phase of the cell cycle. uni.luflybase.org Furthermore, it induces apoptosis through the activation of the mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2, the upregulation of pro-apoptotic proteins such as Bax, the release of cytoplasmic cytochrome C, and the subsequent cleavage of caspases 3, 7, and 9. uni.luflybase.org

The efficacy of 10058-F4 in inhibiting cell growth varies across different leukemic cell lines, as demonstrated by its half-maximal inhibitory concentration (IC50) values.

| Cell Line | IC50 (µM) | Reference |

| REH | 400 | uni.lu |

| Nalm-6 | 430 | uni.lu |

Interactions with Oncogenic Signaling Pathways

The molecular action of 10058-F4 is not limited to c-Myc but also involves crosstalk with other critical oncogenic signaling pathways, highlighting its broader impact on cellular regulatory networks.

10058-F4 has been shown to modulate the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, immune response, and cell survival. Research indicates that 10058-F4 can suppress the NF-κB pathway, notably by reducing both the expression and phosphorylation levels of IκB, an inhibitor of NF-κB. wikipedia.org This suppression of NF-κB is often coupled with a significant induction of intracellular reactive oxygen species (ROS), which contributes to the apoptotic cell death observed in treated cells. Interestingly, in some cellular contexts, the activation of the NF-κB axis may attenuate the sensitivity of cells to c-Myc inhibition. In such cases, combining 10058-F4 with NF-κB inhibitors, such as Bortezomib (B1684674), has been shown to enhance the cytotoxic effects.

Another significant interaction of 10058-F4 occurs with the Phosphoinositide 3-kinase (PI3K) signaling pathway. Studies have revealed a compensatory activation of the PI3K pathway upon 10058-F4 treatment, which can, at least partially, diminish its anti-leukemic efficacy. wikipedia.org This suggests that the PI3K pathway can act as a resistance mechanism to 10058-F4's effects. Consequently, combining 10058-F4 with PI3K inhibitors has demonstrated enhanced anti-leukemic effects, particularly in acute promyelocytic leukemia cells where PI3K is often over-activated. wikipedia.org Furthermore, 10058-F4 has been observed to attenuate increased cell cycle activity induced by YAP activation, a process that involves crosstalk between the Hippo, PI3K, and c-Myc signaling modules.

**cellular and Subcellular Responses Induced by 10058 F4**

Cell Cycle Progression Modulation

10058-F4 significantly modulates cell cycle progression, primarily by inducing arrest at specific phases and regulating the expression of key cell cycle regulatory proteins.

A consistent finding across multiple studies is the capacity of 10058-F4 to induce cell cycle arrest at the G0/G1 phase. In acute myeloid leukemia (AML) cells, including HL-60, U937, and NB4 cell lines, 10058-F4 has been shown to effectively arrest cells in the G0/G1 phase researchgate.netmedchemexpress.comnih.govselleckchem.com. Similarly, in acute lymphoblastic leukemia (ALL) cell lines, such as NALM6 and CEM cells, 10058-F4 promotes a significant increase in the G0/G1 cell population spandidos-publications.comglpbio.comnih.gov. Research on ovarian cancer cells (e.g., 2008C13, SKOV3, and Hey cells) also demonstrates that 10058-F4 leads to G1 cell cycle arrest sci-hub.senih.govnih.gov. Furthermore, in chronic myeloid leukemia K562 cells, a robust elevation in the G1-phase cell population has been observed following 10058-F4 treatment nih.gov. This G0/G1 arrest has also been noted in rat1a-c-Myc cells and human pancreatic cancer cells, underscoring a broad impact on cell cycle regulation tocris.comebi.ac.ukaacrjournals.org.

Table 1: G0/G1 Cell Cycle Arrest Induced by 10058-F4 in Various Cell Lines

| Cell Line Type | Specific Cell Line(s) | Observed Effect | Source(s) |

| Acute Myeloid Leukemia (AML) | HL-60, U937, NB4, primary AML cells | G0/G1 phase arrest | researchgate.netmedchemexpress.comnih.govselleckchem.com |

| Acute Lymphoblastic Leukemia (ALL) | NALM6, CEM | G0/G1 phase arrest (enhanced by DXM) | spandidos-publications.comglpbio.comnih.gov |

| Ovarian Cancer | 2008C13, SKOV3, Hey | G1 cell cycle arrest | sci-hub.senih.govnih.gov |

| Chronic Myeloid Leukemia (CML) | K562 | Robust elevation in G1-phase cell population | nih.gov |

| Human Pancreatic Cancer | PANC-1, SW1990 | G1/S transition arrest | ebi.ac.uk |

| Rat Fibroblasts | rat1a-c-Myc | G0/G1 arrest | tocris.comaacrjournals.org |

The induction of G0/G1 phase arrest by 10058-F4 is closely associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors, specifically p21 and p27. In AML cells, 10058-F4 treatment leads to the upregulation of these crucial cell cycle inhibitors researchgate.netmedchemexpress.comnih.govselleckchem.com. Similarly, in K562 chronic myeloid leukemia cells, 10058-F4 causes an upregulation of p21 and p27 expression, contributing to the observed G1 arrest nih.gov. Studies on ovarian cancer cells (2008C13, SKOV3, and Hey cells) further corroborate this effect, demonstrating an increased expression of p21 and p27, often in a dose-dependent manner sci-hub.senih.govnih.gov. This upregulation of p21 and p27 plays a pivotal role in mediating the cell cycle inhibitory effects of 10058-F4.

Table 2: Upregulation of CDK Inhibitors (p21, p27) by 10058-F4

| Cell Line Type | Specific Cell Line(s) | Observed Effect | Source(s) |

| Acute Myeloid Leukemia (AML) | AML cells | Upregulation of p21 and p27 | researchgate.netmedchemexpress.comnih.govselleckchem.com |

| Chronic Myeloid Leukemia (CML) | K562 | Upregulation of p21 and p27 | nih.gov |

| Ovarian Cancer | 2008C13, SKOV3, Hey | Increased expression of p21 and p27 (dose-dependent) | sci-hub.senih.govnih.gov |

| Hepatocellular Carcinoma | HepG2 | Upregulation of p21WAF1 | medchemexpress.comselleckchem.comselleck.co.jp |

In addition to upregulating CDK inhibitors, 10058-F4 also contributes to cell cycle modulation by decreasing the expression of cyclin-dependent kinases CDK4 and CDK6. In NALM6 and CEM acute lymphoblastic leukemia cells, 10058-F4 has been shown to reinforce the decreased expressions of CDK4 and CDK6, particularly when used in combination with dexamethasone (B1670325) spandidos-publications.comnih.govspandidos-publications.comresearchgate.net. Furthermore, in ovarian cancer cells (SKOV3 and Hey), treatment with 10058-F4 resulted in a reduction in the expression of CDK4 and CDK6 nih.gov. These findings highlight how 10058-F4 influences the cell cycle machinery by both inhibiting positive regulators and promoting negative regulators.

Table 3: Decreased Expression of CDK4 and CDK6 by 10058-F4

| Cell Line Type | Specific Cell Line(s) | Observed Effect | Source(s) |

| Acute Lymphoblastic Leukemia (ALL) | NALM6, CEM | Decreased expression of CDK4 and CDK6 (reinforced by DXM) | spandidos-publications.comnih.govspandidos-publications.comresearchgate.net |

| Ovarian Cancer | SKOV3, Hey | Decreased expression of CDK4 and CDK6 | nih.gov |

Programmed Cell Death Induction

Beyond cell cycle arrest, 10058-F4 is a potent inducer of programmed cell death, primarily through the activation of apoptotic pathways.

10058-F4 consistently induces apoptosis across various cancer cell types. This apoptotic induction is frequently mediated via the mitochondrial pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax researchgate.netmedchemexpress.comnih.govselleckchem.com. In acute myeloid leukemia (AML) cells, 10058-F4 effectively induces apoptosis researchgate.netmedchemexpress.comnih.govselleckchem.com. Similar apoptotic effects have been observed in NALM6 and CEM acute lymphoblastic leukemia cells spandidos-publications.comglpbio.comnih.gov. In ovarian cancer cells (2008C13), 10058-F4-induced apoptosis is associated with the upregulation of FOXO downstream genes, including PUMA, Bim, and FasL sci-hub.senih.gov. In K562 chronic myeloid leukemia cells, 10058-F4 induces apoptosis by increasing Bax and Bad nih.gov. Furthermore, 10058-F4 has been shown to promote caspase-3-dependent apoptosis in pre-B ALL cells and human pancreatic cancer cells, where it increases caspase-3/7 activity selleckchem.comglpbio.comebi.ac.ukselleck.co.jpnih.govresearchgate.net. The partial prevention of its anti-leukemic effect by the pan-caspase inhibitor Z-VAD-FMK in Jurkat cells suggests that 10058-F4 induces cell death through both caspase-dependent and -independent pathways ebi.ac.ukspandidos-publications.com.

Table 4: Apoptosis Induction by 10058-F4

| Cell Line Type | Specific Cell Line(s) | Observed Effect | Key Mechanisms/Markers | Source(s) |

| Acute Myeloid Leukemia (AML) | HL-60, U937, NB4, primary AML cells | Apoptosis induction | Mitochondrial pathway activation (downregulation of Bcl-2, upregulation of Bax, cytochrome C release) | researchgate.netmedchemexpress.comnih.govselleckchem.com |

| Acute Lymphoblastic Leukemia (ALL) | NALM6, CEM | Apoptosis induction (enhanced by DXM) | Caspase-dependent apoptosis | spandidos-publications.comglpbio.comnih.gov |

| Ovarian Cancer | 2008C13 | Apoptosis induction | Upregulation of FOXO downstream genes (PUMA, Bim, FasL) | sci-hub.senih.gov |

| Chronic Myeloid Leukemia (CML) | K562 | Apoptosis induction | Increased Bax and Bad | nih.gov |

| Pre-B Acute Lymphoblastic Leukemia | Pre-B ALL cells | Caspase-3-dependent apoptosis | Shifting balance between pro- and anti-apoptotic genes | nih.govresearchgate.net |

| Human Pancreatic Cancer | PANC-1, SW1990 | Increased caspase-3/7 activity | Caspase-dependent apoptosis | ebi.ac.uk |

| T-lymphoblastic Leukemia | Jurkat, CCRF-CEM | Increased cell death | Caspase-dependent and -independent pathways | ebi.ac.ukspandidos-publications.com |

A hallmark of 10058-F4-induced apoptosis is the activation and subsequent cleavage of executioner caspases. Specifically, 10058-F4 leads to the cleavage of caspase-3, caspase-7, and caspase-9 researchgate.netmedchemexpress.comnih.govselleckchem.comselleck.co.jp. This cascade of caspase activation is a critical step in the execution of the apoptotic program. In Jurkat and CCRF-CEM T-lymphoblastic leukemia cells, 10058-F4 promotes the cleavage of caspase-3, particularly when combined with valproic acid (VPA) spandidos-publications.com. Furthermore, in NB4 cells, 10058-F4 has been shown to increase the amount of cleaved PARP (Poly (ADP-ribose) polymerase) and caspase-3, along with an upregulation of caspase-3 enzymatic activity in a concentration-dependent manner brieflands.com. These findings underscore the central role of caspase activation in the programmed cell death induced by 10058-F4.

Table 5: Caspase Cleavage Induced by 10058-F4

| Caspase | Cell Line Type | Specific Cell Line(s) | Observed Effect | Source(s) |

| Caspase-3 | AML cells | HL-60, U937, NB4, primary AML cells | Cleavage of Caspase-3 | researchgate.netmedchemexpress.comnih.govselleckchem.comselleck.co.jp |

| Caspase-7 | AML cells | HL-60, U937, NB4, primary AML cells | Cleavage of Caspase-7 | researchgate.netmedchemexpress.comnih.govselleckchem.comselleck.co.jp |

| Caspase-9 | AML cells | HL-60, U937, NB4, primary AML cells | Cleavage of Caspase-9 | researchgate.netmedchemexpress.comnih.govselleckchem.comselleck.co.jp |

| Caspase-3 | T-lymphoblastic Leukemia | Jurkat, CCRF-CEM | Promotes cleavage of Caspase-3 | ebi.ac.ukspandidos-publications.com |

| Caspase-3 | Acute Promyelocytic Leukemia (APL) | NB4 | Increased cleaved Caspase-3 and enzymatic activity | brieflands.com |

| Caspase-7 | Human Pancreatic Cancer | PANC-1, SW1990 | Increased Caspase-7 activity | ebi.ac.uk |

Activation of the Mitochondrial Apoptosis Pathway

A prominent mechanism by which 10058-F4 induces apoptosis is through the activation of the intrinsic, or mitochondrial, apoptosis pathway. This activation is characterized by a series of molecular events that ultimately lead to programmed cell death biocrick.commedchemexpress.comselleckchem.comresearchgate.netapexbt.comtargetmol.comnih.govnih.govmedchemexpress.combiotrend-usa.com.

A key event in the activation of the mitochondrial apoptosis pathway by 10058-F4 is the downregulation of anti-apoptotic proteins, such as Bcl-2 biocrick.commedchemexpress.comselleckchem.comresearchgate.netapexbt.comtargetmol.comnih.govnih.govmedchemexpress.combiotrend-usa.com. The reduction in Bcl-2 expression shifts the balance towards pro-apoptotic signals, making the mitochondria more permeable. While general downregulation of Bcl-2 is observed, studies in K562 cells specifically noted no significant alterations in mRNA levels of anti-apoptotic NF-κB pathway target genes, including Bcl-2 and MCL-1, despite an increase in pro-apoptotic Bax and Bad nih.govwaocp.orgresearchgate.net.

Conversely, 10058-F4 treatment leads to the upregulation of pro-apoptotic proteins, including Bax and Bad biocrick.commedchemexpress.comselleckchem.comresearchgate.netapexbt.comtargetmol.comnih.govnih.govmedchemexpress.combiotrend-usa.comnih.govwaocp.orgresearchgate.netnih.gov. The increased expression of these proteins facilitates the formation of pores in the outer mitochondrial membrane, a crucial step in the mitochondrial apoptosis pathway.

The altered balance between pro- and anti-apoptotic Bcl-2 family proteins, particularly the upregulation of Bax and downregulation of Bcl-2, culminates in the release of cytochrome C from the mitochondria into the cytoplasm biocrick.commedchemexpress.comselleckchem.comresearchgate.netapexbt.comtargetmol.comnih.govnih.govmedchemexpress.combiotrend-usa.com. This release is a critical step that triggers the activation of caspases, leading to the execution phase of apoptosis.

Inhibition of Cell Proliferation and Viability

10058-F4 significantly inhibits cell proliferation and reduces cell viability across various cancer cell lines. Its primary mechanism in this regard involves the inhibition of c-Myc-Max dimerization, which is crucial for c-Myc's transcriptional activity and its role in promoting cell growth medchemexpress.comselleckchem.comtargetmol.commedchemexpress.combiotrend-usa.comtocris.comcaymanchem.com.

The compound induces cell-cycle arrest, predominantly at the G0/G1 phase, by downregulating c-Myc expression and concurrently upregulating cyclin-dependent kinase (CDK) inhibitors such as p21 and p27 biocrick.comebi.ac.ukmedchemexpress.comselleckchem.comresearchgate.nettargetmol.comnih.govnih.govmedchemexpress.combiotrend-usa.comnih.gov. This arrest prevents cells from progressing through the cell cycle, thereby inhibiting their proliferation.

Studies have demonstrated a dose-dependent reduction in the viability of various cancer cell lines upon treatment with 10058-F4. For instance, in leukemic cell lines, specific concentrations of 10058-F4 resulted in reduced metabolic activity.

Table 1: Effect of 10058-F4 on Cell Viability in Leukemic Cell Lines selleckchem.com

| Cell Line | Incubation Time | Metabolic Activity Reduction (IC50) |

| REH | 48 h | 400 µM |

| Nalm-6 | 48 h | 430 µM |

In ovarian cancer cell lines (SKOV3, 2008C13, OVCAR3, and A2780S), 10058-F4 reduced viability in a dose-dependent manner sci-hub.senih.gov. Notably, cell lines with higher basal c-Myc expression, such as A2780S and OVCAR3, exhibited greater resistance to 10058-F4 treatment compared to those with lower c-Myc expression, like SKOV3 and 2008C13 sci-hub.senih.gov. This suggests a correlation between c-Myc expression levels and the sensitivity of cancer cells to 10058-F4. In K562 cells, 10058-F4 also decreased viability and metabolic activity nih.govwaocp.org.

Induction of Cellular Differentiation

10058-F4 has been observed to induce cellular differentiation in specific cancer cell types, highlighting its potential role in modulating cell fate.

Studies have demonstrated that 10058-F4 induces myeloid differentiation in human acute myeloid leukemia (AML) cells. This effect has been observed in established AML cell lines, including HL-60, U937, and NB-4, as well as in primary AML cells medchemexpress.comcaymanchem.comselleckchem.comnih.govfocusbiomolecules.com. For instance, 10058-F4 at a concentration of 100 µM has been shown to induce myeloid differentiation in these cells caymanchem.com. This induction of differentiation is thought to occur possibly through the activation of multiple transcription factors medchemexpress.comnih.gov.

Alterations in Cellular Metabolism

10058-F4 significantly alters cellular metabolism, particularly affecting glucose uptake and glycolysis, and leading to the accumulation of lipid droplets.

10058-F4 has been shown to decrease glucose uptake in lymphoma cell lines tocris.combio-techne.comrndsystems.com. Specifically, treatment with 10058-F4 diminished the uptake of 18F-fluoro-2-deoxy-D-glucose (FDG) in various lymphoma cell lines nih.govnih.gov. This effect on glucose uptake is comparable to that observed with inhibitors of the PI3K/mTOR pathway nih.govnih.gov.

Table 1: Effect of 10058-F4 on FDG Uptake in Lymphoma Cell Lines

| Cell Line | Effect on FDG Uptake | Reference |

| Lymphoma Cells | Decreased | tocris.combio-techne.comrndsystems.comnih.govnih.gov |

Table 2: Reduction in Glycolysis-Associated Gene Expression by 10058-F4 in FaDu Cells

| Gene | Approximate Reduction in Expression | Reference |

| PKM2 | ~60% | umw.edu.pl |

| LDHA | ~60% | umw.edu.pl |

A notable alteration in cellular metabolism induced by 10058-F4 is the accumulation of intracellular lipid droplets in tumor cells wjgnet.comportlandpress.complos.orgnih.gov. This phenomenon has been observed in various cancer models, including N-myc proto-oncogene protein-amplified neuroblastoma cells portlandpress.complos.orgnih.gov. The accumulation of lipid droplets is considered a direct consequence of mitochondrial dysfunction resulting from MYC inhibition plos.orgnih.gov.

**therapeutic Efficacy and Preclinical Studies of 10058 F4 in Malignancies**

Hematological Malignancies

10058-F4 has shown promising anti-leukemic effects in a range of hematological cancers, either as a standalone agent or in combination with existing chemotherapies. Its mechanism of action primarily involves interfering with the c-Myc-Max interaction, which is frequently dysregulated in these malignancies. tocris.comdovepress.com

Acute Myeloid Leukemia (AML)

In preclinical models of Acute Myeloid Leukemia (AML), 10058-F4 has demonstrated notable therapeutic efficacy. It induces cell-cycle arrest at the G0/G1 phase, promotes apoptosis, and facilitates myeloid differentiation in human AML cells, including primary AML samples. tocris.comselleckchem.commedchemexpress.comdovepress.com The apoptotic effects are mediated through the mitochondrial pathway, characterized by the downregulation of Bcl-2, upregulation of Bax, release of cytoplasmic cytochrome C, and cleavage of caspases 3, 7, and 9. selleckchem.commedchemexpress.com

Furthermore, 10058-F4 has been observed to decrease c-Myc protein levels in AML cells. selleckchem.comapexbt.com Studies have indicated that 10058-F4 can restore sensitivity to conventional chemotherapeutic agents such as Ara-C, DNR, or Doxo in AML cells by promoting cell differentiation. researchgate.netsci-hub.se It also significantly increases mitochondrial reactive oxygen species (ROS) in AML cells. mdpi.com

Preclinical data on 10058-F4 in AML cell lines:

| Cell Line | Observed Effect | Concentration / Condition | Reference |

| HL-60 | Apoptosis, dose-dependent sensitivity | 100 µM for 72 hours | apexbt.com |

| U937 | Apoptosis, dose-dependent sensitivity | 100 µM for 72 hours | apexbt.com |

| NB-4 | Apoptosis, dose-dependent sensitivity | 100 µM for 72 hours | apexbt.com |

| Primary AML cells | Apoptosis, Differentiation | Not specified | selleckchem.commedchemexpress.comdovepress.com |

T-cell Acute Lymphoblastic Leukemia (T-ALL)

Research into T-cell Acute Lymphoblastic Leukemia (T-ALL) has shown that 10058-F4 can suppress the growth of T-ALL cell lines, such as CEM cells, when used as a single agent. spandidos-publications.com More significantly, 10058-F4 has been found to enhance the growth suppression, G0/G1 cell cycle arrest, and apoptosis induced by dexamethasone (B1670325) (DXM), a commonly used glucocorticoid in ALL treatment, in CEM cells. This suggests a potential synergistic therapeutic strategy. spandidos-publications.com

B-cell Acute Lymphoblastic Leukemia (B-ALL)

Similar to its effects in T-ALL, 10058-F4 alone can suppress the proliferation of B-cell Acute Lymphoblastic Leukemia (B-ALL) cell lines, including NALM6 cells. spandidos-publications.comresearchgate.net When combined with dexamethasone (DXM), 10058-F4 significantly increases growth inhibition, G0/G1 phase arrest, and apoptosis in NALM6 cells. spandidos-publications.com Furthermore, 10058-F4 has demonstrated a synergistic effect with vincristine, another chemotherapeutic agent, in ALL cells, indicating an enhanced therapeutic efficacy in combination regimens. researchgate.net

Chronic Myeloid Leukemia (CML)

In Chronic Myeloid Leukemia (CML), 10058-F4 has been shown to reduce BCR-ABL kinase activity and CIP2A expression. mdpi.com Studies on the K562 cell line, a common CML model, revealed that 10058-F4 decreases cell viability and metabolic activity in a concentration- and time-dependent manner, particularly within the 100-250 µM range over 48 hours. nih.gov It induces G1 phase cell cycle arrest and apoptosis by upregulating cell cycle inhibitors like p21 and p27, and pro-apoptotic proteins such as Bax and Bad. nih.gov Notably, 10058-F4 can also enhance the sensitivity of K562 cells to imatinib, a standard CML therapy, suggesting a synergistic effect. nih.gov

Preclinical data on 10058-F4 in CML cell lines:

| Cell Line | Observed Effect | Concentration / Condition | Reference |

| K562 | Decreased viability, metabolic activity, G1 arrest, Apoptosis | 100-250 µM for 48 hours | nih.gov |

| K562 | Enhanced sensitivity to Imatinib | Not specified | nih.gov |

Multiple Myeloma (MM)

10058-F4 has shown efficacy in preclinical models of Multiple Myeloma (MM). It effectively inhibits the proliferation of nearly all tested MM cell lines. oncotarget.com Interestingly, while JQ1 (another c-Myc inhibitor) was generally more potent in MM cell lines, 10058-F4 demonstrated sensitivity in the majority of primary myeloma cells, even when JQ1 was ineffective. oncotarget.com Moreover, the delivery of a 10058-F4 pro-drug via nanoparticles has been shown to increase the survival of mice bearing highly metastatic multiple myeloma xenografts. oncotarget.com

Preclinical data on 10058-F4 in Multiple Myeloma:

| Model Type | Observed Effect | Reference |

| MM Cell Lines | Inhibition of proliferation (mean IC50: 21.8 µM) | oncotarget.com |

| Primary MM Cells | Majority sensitive to 10058-F4 | oncotarget.com |

| MM Xenografts (mice) | Increased survival with nano-particle delivered pro-drug | oncotarget.com |

Acute Promyelocytic Leukemia (APL)

In Acute Promyelocytic Leukemia (APL), 10058-F4 exhibits significant anti-tumor activity, particularly against APL-derived NB4 cells. brieflands.comnih.gov It induces apoptotic cell death in NB4 cells, including those with mutant p53, through the suppression of the NF-κB pathway. brieflands.com Furthermore, 10058-F4 remarkably augments the intracellular levels of reactive oxygen species (ROS) in a concentration-dependent manner in treated cells. brieflands.com The compound has also been shown to potentiate the anti-cancer effect of Arsenic trioxide in APL cells. nih.gov

Solid Tumors

Prostate Cancer (Androgen-Independent Xenografts)

Preclinical investigations have explored the therapeutic efficacy of 10058-F4 in human prostate cancer models, specifically focusing on androgen-independent xenografts. Studies conducted in SCID mice bearing human prostate tumor xenografts, such as PC-3 and DU145, aimed to evaluate the compound's anti-tumor effects researchgate.nettocris.comnih.gov.

One study involving DU145 human androgen-independent prostate cancer xenografts indicated that intravenous treatment with 10058-F4 (at doses of 20 or 30 mg/kg/dose, administered daily for 5 days over 2 weeks) exhibited limited efficacy. The mean maximum percentage of tumor growth compared to control (%T/C) was 85% for 10058-F4-treated mice when compared to vehicle-treated mice, and 67% when compared to untreated control mice. In contrast, docetaxel, used as a positive control, induced significant tumor regression, achieving a %T/C of 2% nih.gov.

Despite these observations, 10058-F4 has been shown to suppress the tumorigenicity of Pim1-expressing prostate cancer cells. Interestingly, this treatment also led to a reduction in Pim1 protein levels without affecting its mRNA expression hznu.edu.cn. However, it is important to note that the in vivo application of 10058-F4 has faced limitations, with some reports indicating poor bioavailability, rapid metabolism, and insufficient tumor penetration, which have contributed to its limited efficacy against established xenografts in certain cancer types, including prostate cancer tocris.comfishersci.sehznu.edu.cnrsc.org. Peak tumor concentrations of 10058-F4 were found to be at least tenfold lower than peak plasma concentrations, and its terminal half-life was approximately 1 hour tocris.com.

Cellular Context and Genetic Determinants of 10058-F4 Sensitivity

The effectiveness of 10058-F4 can be influenced by the specific cellular and genetic characteristics of the cancer cells. Understanding these determinants is crucial for identifying patient populations most likely to benefit from this therapeutic approach.

Role of p53 Molecular Status (Mutant vs. Wild-Type)

The molecular status of the p53 tumor suppressor protein, whether wild-type or mutated, has been investigated as a potential determinant of 10058-F4 sensitivity, particularly in hematologic malignancies. Studies examining the anti-leukemic effects of 10058-F4 across a panel of leukemic cell lines, including those harboring either mutant or wild-type p53, have yielded important insights citeab.combionity.comciteab.commims.com.

Crucially, research has indicated that the cytotoxic effect of 10058-F4 was not significantly influenced by the molecular status of p53 citeab.combionity.comciteab.commims.com. This finding suggests that 10058-F4 holds potential for therapeutic application in leukemic cells irrespective of their p53 status, encompassing both mutant and wild-type p53-expressing cells citeab.combionity.com. For instance, in mutant p53-expressing NB4 cells, 10058-F4 was observed to induce apoptotic cell death through the suppression of the NF-κB pathway, coupled with a notable increase in intracellular reactive oxygen species (ROS) citeab.comciteab.com.

The following table summarizes the observed sensitivity of leukemic cells to 10058-F4 irrespective of p53 status:

| Cell Line Type (p53 Status) | Observed Sensitivity to 10058-F4 | Key Molecular Mechanisms |

| Mutant p53-expressing NB4 cells | Cytotoxic effect observed citeab.comciteab.com | Induction of apoptosis via NF-κB pathway suppression and ROS induction citeab.comciteab.com |

| Wild-type p53-expressing leukemic cells | Cytotoxic effect observed citeab.combionity.com | Mechanism independent of p53 status citeab.combionity.com |

| General leukemic cells | Reduction in survival citeab.comciteab.com | Suppression of c-Myc citeab.comciteab.com |

Notch1 Signaling Activation in T-ALL

Notch1 signaling plays a pivotal role in the pathogenesis of T-cell acute lymphoblastic leukemia (T-ALL), with aberrant activation occurring in over 50% of T-ALL patients mims.comamericanelements.comfishersci.cafishersci.ca. A critical aspect of Notch1 signaling in T-ALL is its direct regulation of the c-Myc oncogene mims.comamericanelements.comfishersci.ca. While gamma-secretase inhibitors (GSIs) that directly target Notch1 signaling have shown limited clinical efficacy, c-Myc has emerged as an important alternative therapeutic target in T-ALL due to its downstream relationship with Notch1 americanelements.comfishersci.cafishersci.ca.

10058-F4, by inhibiting c-Myc, has demonstrated anti-leukemic effects in T-ALL cell lines. Specifically, it suppressed the growth of KOPT-K1 and Jurkat cell lines, which are characterized by NOTCH1 mutations fishersci.ca. Treatment with 10058-F4 led to a dose-dependent downregulation of NOTCH1, cleaved NOTCH1, and HES1 (a known Notch1 target gene) expression in these T-ALL cell lines fishersci.ca.

Furthermore, the combination of 10058-F4 with PI-103, a dual PI3K/mTOR inhibitor, has been shown to enhance the anti-leukemic effectiveness of PI-103. This is particularly relevant as PI-103 itself can lead to the upregulation of Notch1 target genes, including c-Myc mims.com. The synergistic effect of 10058-F4 was also observed when combined with valproic acid (VPA), a histone deacetylase inhibitor. This combination significantly increased growth inhibition and cell death in Jurkat and CCRF-CEM T-ALL cell lines, reinforcing the downregulation of c-Myc expression americanelements.comfishersci.ca.

The following table summarizes the impact of 10058-F4 on Notch1 signaling in T-ALL:

| T-ALL Cell Line Characteristic | 10058-F4 Effect on Growth | 10058-F4 Effect on Notch1 Pathway Components | Combination Therapy Insights |

| NOTCH1-mutated (KOPT-K1, Jurkat) | Suppressed growth fishersci.ca | Downregulated NOTCH1, cleaved NOTCH1, HES1 (dose-dependent) fishersci.ca | Enhanced efficacy with PI-103 mims.com |

| T-ALL (Jurkat, CCRF-CEM) | Increased cell death with VPA americanelements.comfishersci.ca | Reinforced c-Myc downregulation with VPA americanelements.comfishersci.ca | Synergistic effect with VPA americanelements.comfishersci.ca |

**synergistic and Combination Therapeutic Modalities with 10058 F4**

Sensitization to Conventional Chemotherapeutic Agents

Arsenic Trioxide (ATO)

The combination of 10058-F4 with Arsenic Trioxide (ATO) has demonstrated notable synergistic anti-cancer effects across various malignancies. In acute promyelocytic leukemia (APL) cells, 10058-F4 has been shown to potentiate the anti-leukemic effect of ATO. This synergy is mediated through the reduction of IκB phosphorylation and a decrease in the expression of anti-apoptotic genes, ultimately leading to caspase-3-dependent apoptotic cell death cenmed.comwikipedia.orgwikidata.org. A crucial finding indicates that this combination can abrogate the activation of the PI3K pathway, suggesting a promising strategy to overcome drug resistance without necessitating higher, potentially toxic, concentrations of ATO wikidata.org.

Beyond leukemia, the synergistic interaction between 10058-F4 and ATO extends to glioblastoma (GBM) cancer stem-like cells (CSCs). Both compounds independently induce differentiation of GSCs, but ATO significantly enhances the anti-proliferative effect of 10058-F4, although it does not drastically increase apoptotic effects in this context ebi.ac.uk. Preclinical studies have shown that a low concentration of ATO (2 µM) can enhance the sensitivity of GBM CSCs to 10058-F4. Furthermore, in in vivo xenograft models of GBM CSCs, the combined treatment resulted in a substantial decrease in tumor growth and an increase in differentiation, accompanied by a reduction in proneural and mesenchymal GBM CSC populations.

The observed synergistic effects underscore the potential of 10058-F4 to improve the therapeutic index of ATO, allowing for enhanced anti-tumor activity at lower, safer concentrations.

Table 1: Synergistic Effects of 10058-F4 and Arsenic Trioxide

| Cell Line/Model | Observed Effect of 10058-F4 + ATO Combination | Underlying Mechanism | References |

| APL cells | Enhanced anti-leukemic effect, improved sensitivity to ATO | Reduced IκB phosphorylation, decreased anti-apoptotic gene expression, caspase-3-dependent apoptosis, abrogation of PI3K pathway activation | cenmed.comwikipedia.orgwikidata.org |

| GBM CSCs | Enhanced anti-proliferative effect, increased differentiation, decreased tumor growth in vivo | Induction of GSC differentiation, increased sensitivity to 10058-F4 at low ATO concentrations | ebi.ac.uk |

Strategic Combinations Targeting Compensatory Pathways

The effectiveness of targeted therapies can often be limited by the activation of compensatory signaling pathways within cancer cells. Strategic combinations involving 10058-F4 aim to overcome such resistance mechanisms by simultaneously inhibiting key oncogenic drivers and their compensatory counterparts.

Synergism with PI3K Pathway Inhibitors

The phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in various cancers and can serve as a compensatory survival mechanism, potentially attenuating the cytotoxic effects of single-agent therapies. Research indicates that the anti-leukemic effect of 10058-F4 can be partially diminished by the compensatory activation of the PI3K signaling pathway.

However, combining 10058-F4 with PI3K pathway inhibitors has shown promising synergistic outcomes, particularly in acute leukemia with over-activated PI3K, irrespective of PTEN status cenmed.comwikipedia.org. Studies involving acute myeloid leukemia (AML)-derived cell lines, such as KG-1 and U937 cells, have demonstrated that the suppression of c-Myc using 10058-F4 not only reduces cell survival but also significantly boosts the cytotoxic effects of PI3K inhibitors like BKM120 (a pan-PI3K inhibitor) and idelalisib (B1684644) (CAL-101, a PI3Kδ inhibitor). This suggests that targeting c-Myc can sensitize leukemic cells to PI3K inhibition, highlighting the crucial role of c-Myc in mediating resistance to PI3K inhibitors.

Furthermore, investigations into the combined use of 10058-F4 and idelalisib revealed that while idelalisib upregulated autophagy-related genes in 10058-F4-treated cells, the addition of an autophagy inhibitor like chloroquine (B1663885) decreased cell viability. This suggests that autophagy activation in pre-B ALL cells might counteract apoptotic events and attenuate the anti-cancer effects of both c-Myc and PI3K inhibitors, pointing towards a complex interplay that could be exploited for enhanced therapeutic efficacy.

Table 2: Synergistic Effects of 10058-F4 and PI3K Pathway Inhibitors

| PI3K Inhibitor | Cell Line/Context | Observed Synergistic Effect | Underlying Mechanism/Notes | References |

| BKM120 | AML-derived KG-1 and U937 cells | Boosted cytotoxic effects, reduced cell survival | c-Myc suppression sensitizes cells to PI3K inhibition | |

| Idelalisib (CAL-101) | Acute leukemia, pre-B ALL cells | Enhanced anti-leukemic effects | Autophagy activation can blunt apoptosis and attenuate effects; co-targeting can overcome resistance | |

| General PI3K Inhibitors | Acute leukemia with over-activated PI3K | Potent anti-leukemic characteristics | Effective irrespective of PTEN status; overcomes compensatory PI3K activation | cenmed.comwikipedia.org |

Impact of NF-κB Pathway Disruption on 10058-F4 Cytotoxicity

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival, proliferation, and inflammation, often contributing to drug resistance in cancer. Studies have shown that 10058-F4 can induce apoptotic cell death in certain leukemic cell lines, such as mutant p53-expressing NB4 cells, partly through the suppression of the NF-κB pathway, which is coupled with a significant induction of intracellular reactive oxygen species (ROS).

Conversely, the activation of the NF-κB axis can attenuate the sensitivity of cancer cells to c-Myc inhibition. In chronic myeloid leukemia (CML)-derived K562 cells, while 10058-F4 induced apoptosis by altering the expression of death promoters like Bax and Bad, no significant changes were observed in the mRNA levels of NF-κB pathway-targeted anti-apoptotic genes. However, the disruption of the NF-κB pathway using proteasome inhibitors like bortezomib (B1684674) significantly sensitized K562 cells to the cytotoxic effect of 10058-F4, further substantiating the role of NF-κB in attenuating the efficacy of c-Myc inhibition. Similarly, suppressing the NF-κB pathway with carfilzomib (B1684676) in NB4 cells made the inhibitory impact of 10058-F4 on the NF-κB network more pronounced, leading to superior cytotoxic effects. These findings highlight NF-κB as a crucial compensatory pathway that, when disrupted, can significantly enhance the anti-cancer activity of 10058-F4.

Table 3: Impact of NF-κB Pathway Disruption on 10058-F4 Cytotoxicity

| NF-κB Inhibitor/Disruption Method | Cell Line/Context | Observed Effect on 10058-F4 Cytotoxicity | Underlying Mechanism/Notes | References |

| Direct suppression by 10058-F4 | Mutant p53-expressing NB4 cells | Induction of apoptotic cell death | Coupled with significant induction of intracellular ROS | |

| Bortezomib (proteasome inhibitor) | K562 cells (CML) | Sensitized cells to 10058-F4 cytotoxicity | NF-κB axis activation attenuates sensitivity to c-Myc inhibition; disruption enhances effect | |

| Carfilzomib (proteasome inhibitor) | NB4 cells | Superior cytotoxic effects | Enhanced inhibitory impact of 10058-F4 on NF-κB network |

**translational Considerations and Future Research Directions**

Challenges in In Vivo Efficacy and Pharmacological Profiles

Despite its potent in vitro activity, the practical application of 10058-F4 in living organisms has been hampered by its unfavorable pharmacological characteristics.

A significant challenge for 10058-F4 is its rapid metabolism and short terminal half-life within biological systems, which severely limits its sustained presence and therapeutic effect. Studies in mice have shown that following a single intravenous dose, peak plasma concentrations of 10058-F4 are observed rapidly (e.g., 368.5 μM and 272.7 μM at 5 minutes in mice bearing DU145 and PC-3 xenografts, respectively) but decline swiftly, becoming undetectable beyond 360 minutes nih.gov. The terminal half-life of 10058-F4 is approximately 1 hour, with a rapid clearance exceeding 600 ml/h/kg nih.govebi.ac.uk. This rapid breakdown leads to insufficient concentrations at the target site to effectively block Myc-Max interactions in vivo mdpi.comresearchgate.net. Eight metabolites of 10058-F4 have been identified in plasma, liver, and kidney, indicating extensive metabolic biotransformation nih.govebi.ac.uk.

Table 1: Pharmacokinetic Profile of 10058-F4 in Mice (Single IV Dose)

| Parameter | Value (approximate) | Source |

| Peak Plasma Concentration | ~300 μM (at 5 min) | nih.gov |

| Terminal Half-Life | ~1 hour | nih.govebi.ac.uk |

| Volume of Distribution | >200 ml/kg | nih.govebi.ac.uk |

| Clearance | >600 ml/h/kg | nih.gov |

| Peak Tumor Concentration (vs. Plasma) | At least 10-fold lower | nih.govebi.ac.ukmdpi.com |

| Metabolites Identified | 8 (in plasma, liver, kidney) | nih.govebi.ac.uk |

Compounding the issue of rapid metabolism is the limited bioavailability and poor tumor penetration of 10058-F4. In vivo characterization in severely combined immunodeficient (SCID) mice bearing human prostate cancer xenografts (DU145 and PC3) demonstrated a lack of efficacy, which was attributed to poor pharmacokinetic behavior mdpi.com. Peak tumor concentrations of 10058-F4 were found to be at least tenfold lower than peak plasma concentrations, highlighting a significant barrier to reaching therapeutic levels within the tumor microenvironment nih.govebi.ac.ukmdpi.com. This insufficient tumoral penetration contributes to the compound's limited in vivo activity against established xenografts researchgate.netnih.gov. The therapeutic utility of small molecule inhibitors like 10058-F4 has been consistently challenged by inadequate target site penetration frontiersin.orgnih.gov.

Development and Characterization of Improved Analogues of 10058-F4

To circumvent the inherent limitations of 10058-F4, significant efforts have been directed towards the rational design and synthesis of improved analogues with enhanced pharmacological properties.

Table 2: In Vitro Potency of 10058-F4 and Selected Analogues (HL-60 Cells)

| Compound | IC50 (μM) (Growth Inhibition) | Source |

| 10058-F4 | 22.5 - 41.1 | mdpi.com |

| Improved 5-member ring analogues | 4.6 - 18 | mdpi.comaacrjournals.org |

Investigation of Novel Delivery Systems

Beyond chemical modifications, the development of advanced drug delivery systems represents a crucial avenue for enhancing the in vivo efficacy of 10058-F4.

One promising strategy to overcome the bioavailability and tumor penetration issues of 10058-F4 involves its encapsulation within or conjugation to novel delivery systems, particularly integrin-targeted nanoparticles mdpi.comnih.govoncotarget.com. This approach leverages the overexpression of specific integrins on cancer cells or in the tumor microenvironment for targeted drug delivery researchgate.nettandfonline.com. For example, the nanoparticle-targeted delivery of 10058-F4, formulated as an Sn2 lipase-labile pro-drug (MI1-PD), has shown significant in vivo efficacy. In a mouse model of metastatic multiple myeloma, this integrin-targeted nanoparticle conjugate extended survival, demonstrating the potential of this delivery method to improve the therapeutic index of 10058-F4 by enhancing its stability and facilitating its accumulation at the target site mdpi.comoncotarget.comresearchgate.net. Furthermore, integrin αvβ3-targeted nanoparticles containing 10058-F4 have been investigated for their ability to inhibit vascular proliferation, showing a significant reduction in lumen stenosis in rabbit vascular injury models researchgate.nettandfonline.comtandfonline.com. This targeted nano-delivery method allows the drug to be activated within the smooth muscle cell layer, preventing stenosis without delaying endothelial healing tandfonline.comtandfonline.com.

Further Elucidation of Intricate Molecular Mechanisms

The chemical compound 10058-F4, identified as 5-[(4-ethylphenyl)methylene]-2-thioxo-4-thiazolidinone (PubChem CID: 1271002), functions as a cell-permeable small molecule inhibitor primarily by disrupting the dimerization of the c-Myc and Max proteins. This critical interaction is essential for c-Myc's transcriptional activity, which drives gene expression pertinent to cell growth and proliferation, often dysregulated in cancer. By binding to specific amino acid residues (402–412) within the helix-loop-helix-leucine zipper (HLH-LZ) domain of Myc, 10058-F4 effectively prevents the formation of the oncogenic c-Myc-Max heterodimer, thereby inhibiting c-Myc-dependent gene expression and subsequent cell proliferation.

Beyond its direct impact on c-Myc-Max dimerization, 10058-F4 exerts a multifaceted influence on cellular processes. It is well-documented to induce cell cycle arrest, predominantly at the G0/G1 phase, and trigger apoptosis across various cancer cell lines. The apoptotic pathway activated by 10058-F4 is linked to the mitochondrial cascade, characterized by the downregulation of anti-apoptotic proteins like Bcl-2, upregulation of pro-apoptotic proteins such as Bax, release of cytoplasmic cytochrome C, and subsequent cleavage of executioner caspases (caspase 3, 7, and 9). Furthermore, 10058-F4 has been shown to induce myeloid differentiation in human acute myeloid leukemia cells.

Its molecular effects extend to the modulation of cell cycle regulatory proteins, including the downregulation of c-Myc protein expression itself and the upregulation of cyclin-dependent kinase (CDK) inhibitors, specifically p21 and p27. Research also indicates that 10058-F4 can suppress the nuclear factor-kappa B (NF-κB) pathway and significantly increase intracellular reactive oxygen species (ROS) levels in leukemia cells, contributing to its pro-apoptotic effects. Moreover, studies have revealed its capacity to suppress autophagy, a cellular process that can attenuate the cytotoxicity of anti-cancer agents. In lymphoma cells, 10058-F4 has been observed to decrease glucose uptake and the expression of genes associated with glycolysis, highlighting its impact on cancer cell metabolism. In ovarian cancer cells, 10058-F4 influences the expression of the forkhead box O (FOXO) family of transcription factors (FOXO1, FOXO3, and FOXO4) and their downstream target genes involved in cell cycle regulation, apoptosis, and autophagy.

Table 1: Molecular Mechanisms and Cellular Effects of 10058-F4

Q & A

Q. What are best practices for integrating 10058-F4 research into a theoretical framework?

- Answer : Link studies to MYC oncogenesis theory, emphasizing its role in transcriptional dysregulation. Use conceptual frameworks like PICO (Population: MYC-driven cancers; Intervention: 10058-F4; Comparison: standard chemo; Outcome: apoptosis) to structure research design .

Data Presentation Standards

- Tables : Include metabolite profiles (retention times, m/z ratios) and IC₅₀ values across cell lines .

- Figures : Depict binding mechanisms (e.g., NMR chemical shift perturbations) and dose-response curves .

- Reproducibility : Adhere to CONSORT guidelines for preclinical studies, detailing randomization, blinding, and sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.